N6-(2-morpholinoethyl)-1-phenyl-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N6-(2-Morpholinoethyl)-1-phenyl-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a planar bicyclic core, which facilitates interactions with kinase ATP-binding pockets. Key structural features include:
- N4-substituent: A 3-methylphenyl (m-tolyl) group, contributing hydrophobic interactions.
- 1-Phenyl group: Stabilizes the core via π-π stacking in biological targets.
This compound belongs to a class of kinase inhibitors explored for selective targeting of enzymes like JAK3 and PRMT5, with modifications at N4 and N6 positions critically influencing potency and selectivity .
Properties
IUPAC Name |
4-N-(3-methylphenyl)-6-N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O/c1-18-6-5-7-19(16-18)27-22-21-17-26-31(20-8-3-2-4-9-20)23(21)29-24(28-22)25-10-11-30-12-14-32-15-13-30/h2-9,16-17H,10-15H2,1H3,(H2,25,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDXAKCAOAUZAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NCCN4CCOCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N6-(2-morpholinoethyl)-1-phenyl-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer effects, mechanisms of action, and structure-activity relationships.
Anticancer Activity
Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anticancer activity. Specifically, compounds with this scaffold have been shown to inhibit various cancer cell lines effectively.
Case Study: In Vitro Analysis
A notable study investigated the compound's effects on human lung cancer A549 cells. The results indicated that the compound significantly induced apoptosis at low micromolar concentrations. The half-maximal inhibitory concentration (IC50) for A549 cells was determined to be 2.24 µM, which is substantially lower than the IC50 of doxorubicin (9.20 µM), a commonly used chemotherapeutic agent .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 2.24 | Apoptosis induction |
| Doxorubicin | A549 | 9.20 | DNA intercalation |
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. For instance, it has been identified as a potent inhibitor of casein kinase 1 (CK1), which plays a critical role in various signaling pathways associated with tumor growth and survival .
Flow Cytometric Analysis
Flow cytometry has been utilized to assess the compound's ability to induce apoptosis in cancer cells. The analysis revealed that treatment with the compound resulted in a significant increase in the BAX/Bcl-2 ratio, indicating enhanced apoptotic signaling pathways. Furthermore, cell cycle analysis showed arrest at the S and G2/M phases, which is consistent with the inhibition of cell proliferation .
Structure-Activity Relationships (SAR)
The structure-activity relationship of this compound has been explored to optimize its anticancer properties. Modifications on the pyrazolo[3,4-d]pyrimidine scaffold have led to variations in potency against different cancer cell lines. For example:
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent chemistry. Below is a comparative analysis:
Structural and Functional Differences
Key Findings
Substituent Effects on Potency: Hydrophobic N4 groups (e.g., m-tolyl, 3-methoxyphenyl) improve target binding via van der Waals interactions but may reduce solubility . Polar N6 groups (e.g., morpholinoethyl, dimethylaminoethyl) enhance solubility and hydrogen-bonding interactions with kinase catalytic domains, improving selectivity .
Selectivity Profiles: The target compound’s morpholinoethyl group confers higher selectivity for JAK3 over other kinases compared to cyclohexenylethyl or cycloheptyl analogs . Halogenated derivatives (e.g., 7_3d3) exhibit broad-spectrum kinase inhibition but lack selectivity .
Physicochemical Properties: Solubility: Morpholinoethyl > dimethylaminoethyl > cyclohexenylethyl due to morpholine’s balanced hydrophilicity . Metabolic Stability: Morpholine rings resist oxidative metabolism better than dimethylamino groups, as seen in PR5-LL-CM01 vs. the target compound .
Crystallographic and Hydrogen-Bonding Analysis
- Hydration Behavior: N4-substituted pyrazolo-pyrimidines often form stoichiometric hydrates (e.g., N4-methyl-N4-phenyl analogs), whereas the target compound’s morpholinoethyl group promotes anhydrous crystallization, reducing hygroscopicity .
- Hydrogen-Bonding Networks: Morpholino oxygen participates in 2D/3D hydrogen-bonded frameworks, stabilizing protein-ligand interactions in kinase inhibitors .
Q & A
Q. What are the recommended synthetic pathways for N6-(2-morpholinoethyl)-1-phenyl-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic chemistry. Key steps include: (i) Cyclocondensation of substituted pyrazolo[3,4-d]pyrimidine precursors with morpholinoethyl and m-tolyl amines under reflux conditions (e.g., acetonitrile, 80°C, 12–24 hours). (ii) Purification using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol. (iii) Characterization via -NMR and -NMR to confirm regioselective amination at N4 and N6 positions .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- HPLC-MS : To assess purity (>95%) and detect trace byproducts (e.g., unreacted amines or dimerization products). Use a C18 column with a water/acetonitrile gradient and ESI+ ionization .
- Thermogravimetric Analysis (TGA) : Determine thermal stability under nitrogen atmosphere (heating rate: 10°C/min, up to 300°C).
- X-ray Crystallography : For unambiguous confirmation of molecular geometry if single crystals are obtainable .
Advanced Research Questions
Q. How can computational methods optimize the reaction pathway for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., amine substitution at N6 vs. N4). Software like Gaussian or ORCA can predict activation energies and regioselectivity .
- Machine Learning (ML) : Train models on experimental datasets (e.g., solvent polarity, temperature, catalyst loading) to predict optimal reaction conditions. Tools like Scikit-learn or TensorFlow enable feature importance analysis for variables like reaction time .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Cross-Validation : Replicate assays under standardized conditions (e.g., cell line, incubation time, dose range).
- Meta-Analysis : Use statistical tools (e.g., R or Python’s Pandas) to aggregate data from multiple studies, identifying outliers via Grubbs’ test or principal component analysis (PCA) .
- Mechanistic Profiling : Combine kinase inhibition assays (e.g., radiometric -ATP assays) with molecular dynamics simulations to resolve target specificity discrepancies .
Q. What reactor design considerations are critical for scaling up synthesis?
- Methodological Answer :
- Continuous Flow Reactors : Minimize side reactions (e.g., hydrolysis of morpholinoethyl groups) by controlling residence time (<30 minutes) and temperature (<100°C).
- Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize impeller design for viscous reaction mixtures (e.g., DOW Chemical’s CFD-ACE+ software) .
Q. How can selective functionalization of the pyrazolo[3,4-d]pyrimidine core be achieved?
- Methodological Answer :
- Protecting Group Strategy : Temporarily block N4 with a Boc group to direct substitution to N6. Deprotect using TFA/DCM (1:1 v/v) post-reaction .
- Catalytic Systems : Employ Pd-catalyzed Buchwald-Hartwig amination for aryl coupling at N1-phenyl, ensuring compatibility with morpholinoethyl groups .
Q. What statistical approaches are recommended for optimizing reaction yield?
- Methodological Answer :
- Design of Experiments (DoE) : Apply a Box-Behnken design to evaluate three factors (temperature, catalyst loading, solvent ratio) with 15–20 experimental runs. Analyze via ANOVA to identify significant interactions .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables to predict maximum yield regions (e.g., >80% yield at 75°C, 5 mol% catalyst) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
